molecular formula C9H12N2OS B1371005 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 666715-71-5

2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B1371005
CAS No.: 666715-71-5
M. Wt: 196.27 g/mol
InChI Key: RQJPAUVICSRWMC-UHFFFAOYSA-N
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Description

The compound 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a functionalized dihydrocyclopenta[b]thiophene derivative of interest in medicinal chemistry and chemical synthesis. This scaffold is typically synthesized via the Gewald reaction, a versatile method for constructing 2-aminothiophene cores from ketones, activated nitriles, and sulfur . Researchers value this structural motif as a valuable synthon and potential pharmacophore. Structurally similar cyclopenta[b]thiophene-3-carboxamide derivatives have been identified as potent allosteric inhibitors of the HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) function, a promising target for antiretroviral therapy . Furthermore, the primary amine and carboxamide functional groups on the thiophene ring make it a versatile building block for further chemical exploration, such as the synthesis of Schiff base ligands for coordination chemistry . This compound is intended for research applications in drug discovery and organic synthesis. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11-9(12)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJPAUVICSRWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction as the Core Synthetic Route

The primary synthetic strategy for this class of compounds, including 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is the Gewald reaction . This involves the condensation of a ketone, an activated nitrile, and elemental sulfur under basic or neutral conditions to form the thiophene ring system.

Typical reaction conditions:

  • Reactants: Cyclopentanone (as the ketone), malononitrile or cyanoacetate derivatives (as activated nitriles), elemental sulfur
  • Solvent: Ethanol or 1,4-dioxane
  • Base: Triethylamine or morpholine
  • Temperature: Ambient to reflux (30°C to 80°C)
  • Reaction time: 2 to 8 hours
  • Work-up: Precipitation by pouring into ice-water mixture, filtration, washing, and recrystallization from ethanol or dioxane.

Stepwise Synthesis Outline

Step Description Conditions Yield (%) Notes
1 Formation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate intermediate Cyclopentanone + ethyl cyanoacetate + sulfur + base in ethanol, reflux 2-3 hrs ~70-80% Base catalyzed Gewald reaction; key intermediate for further amidation
2 Amidation to introduce N-methyl carboxamide group Reaction of intermediate with methylamine or methylamine hydrochloride in ethanol or methanol, reflux 2-5 hrs 60-75% Aminolysis or amidation step converting ester to amide; sometimes uses coupling agents or direct reflux with amine
3 Purification Recrystallization from ethanol or dioxane - Ensures high purity and crystallinity for characterization and application

Alternative Synthetic Routes

  • Reaction of cyclopentanone with malononitrile and sulfur in presence of morpholine base at 30°C for 8 hours yields thiophene derivatives which can be further functionalized to carboxamide derivatives by reaction with methylamine.
  • Use of 1,4-dioxane as solvent and triethylamine as base under reflux conditions for 2 hours can also afford thiophene intermediates ready for amidation.

Industrial Scale Considerations

  • Continuous flow reactors can be employed to improve reaction control and scalability.
  • Catalytic systems may be optimized for sulfur activation and base catalysis to enhance yield and reduce reaction time.
  • Refluxing in ethanol with glacial acetic acid has been reported to improve amine precursor cyclization efficiency.

Detailed Reaction Mechanism Insights

  • The Gewald reaction proceeds via initial Knoevenagel condensation between the ketone and activated nitrile.
  • Elemental sulfur then reacts to form a thiolate intermediate, which cyclizes to form the thiophene ring.
  • Subsequent amidation involves nucleophilic attack of methylamine on the ester or activated carboxyl intermediate to form the N-methyl carboxamide.

Comparative Data Table of Preparation Conditions

Parameter Method A (Ethanol + Morpholine) Method B (1,4-Dioxane + Triethylamine) Method C (Ethanol + Glacial Acetic Acid)
Ketone Source Cyclopentanone Cyclopentanone Cyclopentanone
Nitrile Source Malononitrile or ethyl cyanoacetate Cyanoacetanilide or ethyl acetoacetate Aryl aldehydes/ketones (for amine precursor)
Sulfur Elemental sulfur (stoichiometric) Elemental sulfur (stoichiometric) Elemental sulfur
Base Morpholine (5 mL per 60 mmol substrate) Triethylamine (1 mL per 0.01 mol) Glacial acetic acid (catalytic)
Temperature 30°C for 8 h Reflux for 2 h Reflux for 5 h
Yield ~70-90% ~70% Variable, optimized for amine precursor cyclization
Work-up Filtration, cold water quench, recrystallization Ice/water quench, filtration, recrystallization Recrystallization

Research Findings and Characterization

  • Yields for Gewald reaction intermediates range from 70-90% with high purity confirmed by melting points (169-171°C for related compounds) and spectral data (IR, NMR, MS).
  • Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the formation of the thiophene ring and successful amide formation.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target molecule.
  • The compound’s stability is enhanced under inert atmosphere storage (N2 or Ar) at 2-8°C.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene have shown promising anticonvulsant properties. A study by El-Sharkawy et al. discusses the synthesis of heterocyclic compounds based on this scaffold, which demonstrated significant anticonvulsant and behavioral activity in animal models. The study highlights that these compounds could serve as potential candidates for treating epilepsy and related disorders .

CNS Effects

The compound has been investigated for its central nervous system (CNS) effects, particularly as an antidepressant. The structural features of 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

Anticancer Potential

Recent studies have identified the compound's potential in cancer therapy. Its derivatives have been shown to inhibit tumor cell growth in various cancer types by targeting specific cellular pathways. For instance, compounds related to this structure have been effective against human tumor cells like KB and IGROV1, showcasing their selective uptake and efficacy in preclinical models .

Building Block for Heterocycles

The unique structure of this compound makes it an excellent building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological activities .

Drug Development

The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its ability to be modified chemically opens avenues for creating tailored drugs with specific pharmacological profiles, particularly in oncology and neurology .

Case Studies

StudyFocusFindings
El-Sharkawy et al. (2012)Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models using synthesized derivatives .
Cancer Research (2022)Anticancer PropertiesIdentified selective inhibition of tumor growth in human cancer cell lines .
CNS Activity StudyBehavioral EffectsShowed potential antidepressant effects through neurotransmitter modulation .

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound is compared to derivatives with modifications at the 2-amino or 3-carboxamide positions (Table 1).

Compound R<sup>2</sup> R<sup>3</sup> Key Features
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Target) NH2 CONHCH3 Methyl carboxamide enhances metabolic stability compared to esters .
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Compound 1, ) NH2 COOEt Ethyl ester group increases lipophilicity; common intermediate for further derivatization .
2-(Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Compound 8a, ) NHCOCH2Cl CONH2 Chloroacetamido substituent enables nucleophilic substitution for SAR studies .
N-Phenyl-2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide () NHCO(thiophene-2-yl) CONHPh Bulky aryl groups may improve target selectivity in kinase inhibition .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o, ) NHCH(COOEt)(4-OH-Ph) COOEt Extended tetrahydrobenzo[b]thiophene core and phenolic group enhance solubility .

Table 1. Structural variations in cyclopenta[b]thiophene derivatives.

Physicochemical Properties

  • Solubility : The methyl carboxamide in the target compound improves aqueous solubility (LogP ≈ 1.8) compared to ethyl esters (LogP ≈ 2.5) .
  • Thermal Stability : Melting points range from 161°C (carbonitrile, ) to 212°C (tetrahydrobenzo[b]thiophene derivative, ), with the target compound expected near 170–180°C based on analogues .

Biological Activity

2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS No. 666715-71-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂OS
  • Molecular Weight : 196.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 666715-71-5

Anticonvulsant Activity

Research indicates that derivatives of 2-amino compounds exhibit significant anticonvulsant properties. A study by El-Sharkawy et al. synthesized various heterocyclic compounds based on this structure and evaluated their anticonvulsant activity using animal models. The findings suggested that specific modifications to the cyclopentathiophene structure enhance activity against seizure models .

Antidepressant and Behavioral Effects

The compound has been explored for its potential antidepressant effects. In a study assessing central nervous system (CNS) activities, several derivatives were tested for their ability to modulate neurotransmitter systems associated with mood regulation. The results indicated promising behavioral effects in rodent models, suggesting potential therapeutic applications in treating depression .

Antimicrobial Activity

The biological activity of thiophene derivatives, including this compound, has also been evaluated for antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that typically include cyclization and functional group modifications. The structure-activity relationship (SAR) studies highlight that modifications at the nitrogen and carboxamide positions significantly influence biological activity.

Table 1: Summary of Synthesis Methods

MethodDescriptionYield
Microwave-assisted synthesisUtilizes microwave energy to enhance reaction ratesUp to 85%
Traditional heatingConventional heating methods for cyclizationVaries (50%-70%)

Case Studies

  • Anticonvulsant Study :
    • Objective : Evaluate the anticonvulsant activity of synthesized derivatives.
    • Methodology : Animal models were used to assess seizure thresholds.
    • Findings : Certain derivatives showed a significant increase in seizure threshold compared to controls, indicating strong anticonvulsant properties .
  • Behavioral Assessment :
    • Objective : Investigate the antidepressant-like effects of the compound.
    • Methodology : Behavioral tests such as the forced swim test were employed.
    • Findings : Compounds exhibited reduced immobility time, suggesting potential antidepressant effects .
  • Antimicrobial Evaluation :
    • Objective : Test the efficacy against bacterial strains.
    • Methodology : Disc diffusion method was used for susceptibility testing.
    • Findings : Notable inhibition zones were observed against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, the parent 2-amino-thiophene scaffold can react with aryl aldehydes/ketones under reflux in ethanol with glacial acetic acid as a catalyst. The product is purified via recrystallization (ethanol/isopropyl alcohol) . Modifications at the carboxamide group (e.g., N-methylation) require careful selection of alkylating agents and protecting groups to avoid side reactions.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the NH proton (~δ 10-12 ppm for amide), methyl group (δ ~2.5-3.5 ppm), and cyclopentane protons (δ ~1.5-2.5 ppm) .
  • IR Spectroscopy : Absorptions at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-S bond) confirm functional groups .
  • LC-MS/HRMS : Molecular ion peaks and isotopic patterns verify molecular weight (e.g., [M+H]+ at m/z 253.08) .

Q. What are the solubility properties of this compound, and how can they influence experimental design?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, use DMSO stock solutions (<5% v/v to avoid cytotoxicity). Precipitation issues in aqueous buffers can be mitigated by sonication or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction thermodynamics and transition states. For example, ICReDD employs reaction path searches to identify optimal conditions (e.g., solvent polarity, catalyst loading) before experimental validation. This reduces trial-and-error approaches by 30–50% .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Ensure consistent testing concentrations (e.g., 1–100 μM) and controls (e.g., vehicle-only).
  • Structural Confirmation : Re-characterize compounds from conflicting studies to rule out impurities (e.g., residual solvents in NMR ).
  • Assay Standardization : Use validated cell lines (e.g., ATCC-certified) and replicate experiments ≥3 times .

Q. How to design experiments for optimizing reaction conditions (e.g., yield, purity)?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Variables : Temperature, solvent ratio, catalyst concentration.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, ethanol:water 3:1) with minimal runs.
  • Validation : Confirm reproducibility via triplicate runs .

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CN) at position 3 to improve metabolic stability .
  • Side-Chain Functionalization : Replace N-methyl with bulkier substituents (e.g., cyclopropyl) to enhance target binding .
  • Hybrid Derivatives : Conjugate with bioactive moieties (e.g., oxazole) via amide coupling to exploit dual mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
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2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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